molecular formula C10H12O3 B1329382 2',5'-Dimethoxyacetophenone CAS No. 1201-38-3

2',5'-Dimethoxyacetophenone

Cat. No.: B1329382
CAS No.: 1201-38-3
M. Wt: 180.2 g/mol
InChI Key: FAXUIYJKGGUCBO-UHFFFAOYSA-N
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Description

2’,5’-Dimethoxyacetophenone: is an organic compound with the molecular formula C10H12O3 . It is characterized by the presence of two methoxy groups attached to the benzene ring and an acetyl group at the para position relative to one of the methoxy groups. This compound is a clear yellow to green-yellow liquid with a melting point of 18-20°C and a boiling point of 155-158°C at 11 mm Hg .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2’,5’-Dimethoxyacetophenone can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

    Reduction: Reduction of the acetyl group can yield the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents like or are typically used.

    Substitution: Reagents such as or can be used for substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of 2’,5’-Dimethoxyacetophenone in biological systems involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit PIM-1 kinase , a protein involved in cell survival and proliferation pathways. By inhibiting this kinase, the compound can induce apoptosis in cancer cells .

Comparison with Similar Compounds

  • 2’,4’,5’-Trimethoxyacetophenone
  • 2’,4’,6’-Trimethoxyacetophenone
  • 2’,5’-Dimethylacetophenone

Comparison: 2’,5’-Dimethoxyacetophenone is unique due to its specific substitution pattern, which influences its reactivity and the types of derivatives that can be synthesized from it. For example, the presence of methoxy groups at the 2’ and 5’ positions makes it more reactive towards electrophilic substitution reactions compared to its dimethylated counterparts .

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)9-6-8(12-2)4-5-10(9)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXUIYJKGGUCBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061618
Record name Ethanone, 1-(2,5-dimethoxyphenyl)-
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1201-38-3
Record name 2′,5′-Dimethoxyacetophenone
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Record name 2',5'-Dimethoxyacetophenone
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Record name 2',5'-Dimethoxyacetophenone
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Record name Ethanone, 1-(2,5-dimethoxyphenyl)-
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Record name Ethanone, 1-(2,5-dimethoxyphenyl)-
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Record name 2',5'-dimethoxyacetophenone
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Record name 2',5'-DIMETHOXYACETOPHENONE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

19.3 g of AlCl3 are placed in 200 ml of CCl4 at +5° C. under nitrogen and 11.36 g of acetyl chloride are added, followed by portionwise addition of 20 g of 1,4-dimethoxybenzene. After stirring for 3 hours at +5° C., the mixture is poured into dilute ice-cold HCl solution. The organic phase is separated out and dried over MgSO4 and evaporated, and the residue is then chromatographed on silica, eluting with a DCM/heptane mixture (50/50; v/v) to give 24.71 g of the expected product.
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Synthesis routes and methods III

Procedure details

The best method known for preparing homogentisic acid appears to be that described in J. Biol. Chem. 179, 365 (1949), in which 1,4-dimethoxybenzene is reacted with acetyl chloride in the presence of aluminum chloride to give 2,5-dimethoxyacetophenone, the latter is reacted with sulphur in morpholine to give 2,5-dimethoxyphenylacetic acid, which on demethylation with hydrobromic acid gives homogentisic lactone, ring-opening of which gives the desired acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2',5'-Dimethoxyacetophenone a promising candidate for controlling specific bacterial species?

A1: Research has shown that this compound exhibits selective antimicrobial activity. Specifically, it demonstrates growth-inhibiting effects against Clostridium perfringens and Escherichia coli []. This selective toxicity suggests its potential as a targeted antimicrobial agent, potentially minimizing disruption to beneficial gut microbiota compared to broader-spectrum antibiotics.

Q2: How does the structure of this compound influence its antimicrobial activity?

A2: Studies comparing this compound with its structural analogs revealed that the presence of methoxy groups on the acetophenone skeleton plays a crucial role in its antimicrobial activity. Compounds containing a hydroxyl group instead of a methoxy group on the acetophenone skeleton did not exhibit any growth-inhibiting activity against the tested intestinal bacteria []. This structure-activity relationship highlights the importance of the methoxy group for the observed antimicrobial effects.

Q3: Beyond its antimicrobial effects, what other biological activities have been investigated for this compound and its derivatives?

A3: Researchers have investigated the acaricidal potential of this compound and related acetophenone derivatives against mites such as Dermatophagoides spp. and Tyrophagus putrescentiae []. While this compound itself did not exhibit the highest acaricidal activity among the tested compounds, modifying its structure by introducing different functional groups (like hydroxyl and methoxy groups at specific positions) significantly influenced its toxicity against the mites []. This finding emphasizes the potential of structural modifications to optimize the compound's acaricidal properties.

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